molecular formula C11H18ClN3O4 B12786272 HC Blue no. 6 CAS No. 87291-23-4

HC Blue no. 6

Cat. No.: B12786272
CAS No.: 87291-23-4
M. Wt: 291.73 g/mol
InChI Key: XSUKBLJKLXZDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC Blue No. . This compound is known for its vibrant blue color and has been utilized in various applications due to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HC Blue No. 6 involves the nitration of 4-methylaminophenol followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the nitration and coupling reactions are carried out under optimized conditions. The process involves rigorous quality control measures to ensure consistency in the dye’s color and chemical properties .

Chemical Reactions Analysis

Types of Reactions

HC Blue No. 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Scientific Research Applications

HC Blue No. 6 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and nucleic acids.

    Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.

    Industry: Widely used in the cosmetic industry, particularly in hair dye formulations

Mechanism of Action

The mechanism of action of HC Blue No. 6 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable color change. The molecular targets include the amino acids in the keratin, and the pathways involved are primarily physical interactions and chemical bonding .

Comparison with Similar Compounds

Similar Compounds

    HC Blue No. 1: Another nitrophenylenediamine dye with similar applications but different chemical properties.

    HC Blue No. 2: Structurally similar to HC Blue No.

Uniqueness

HC Blue No. 6 is unique due to its specific chemical structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

CAS No.

87291-23-4

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H

InChI Key

XSUKBLJKLXZDPN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.